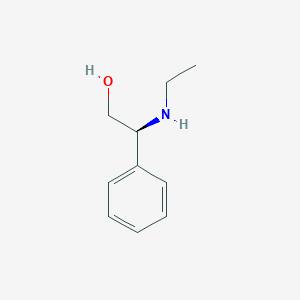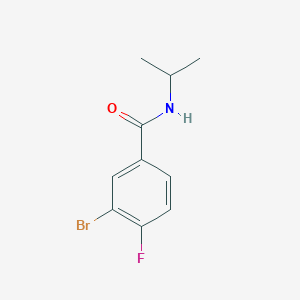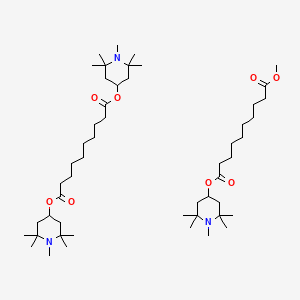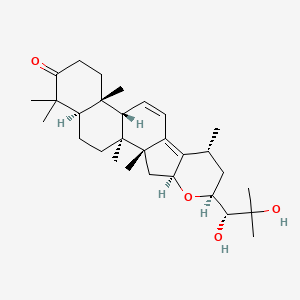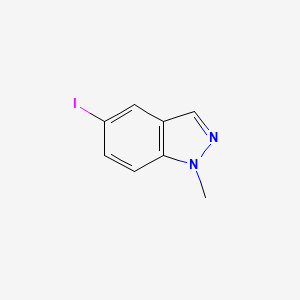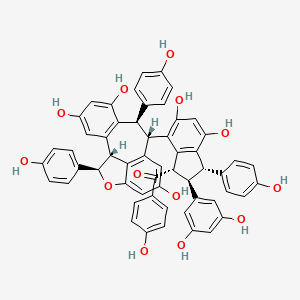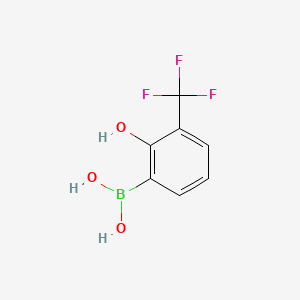![molecular formula C45H78O10 B3026780 [(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate CAS No. 111187-15-6](/img/structure/B3026780.png)
[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, [(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate, is a complex molecule that appears to be a derivative of fatty acid esters. This compound is likely to have multiple biological functions and could be involved in various biochemical pathways.
Synthesis Analysis
The synthesis of related compounds often involves the manipulation of unsaturated fatty acids. For instance, the synthesis of furanoid esters from unsaturated fatty esters has been described, where treatments with different reagents lead to the formation of various isomeric esters . Similarly, oxymercuration-demercuration reactions have been used to create epoxides from hydroxy alkenes, which could be a relevant method for synthesizing parts of the compound .
Molecular Structure Analysis
The molecular structure of the compound suggests the presence of multiple double bonds in a conjugated system, as indicated by the (9Z,12Z) nomenclature, which denotes cis-configuration at the 9th and 12th carbon atoms of the octadecadienoate moiety. The presence of such double bonds is crucial for the compound's reactivity and physical properties .
Chemical Reactions Analysis
The compound's double bonds and ester groups are likely to be involved in various chemical reactions. For example, hydroperoxides derived from similar unsaturated fatty acids can undergo transformations catalyzed by vanadium compounds to form epoxy alcohols and trihydroxy acids . Moreover, the photolysis of unsaturated fatty acid hydroperoxides can lead to a wide array of products, including hydroxydienes and oxodienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular geometry. For instance, the presence of hydroxyl groups would contribute to its hydrophilicity and potential hydrogen bonding capabilities. The double bonds could affect the compound's stability and reactivity, as seen in the formation of hydroxy acids from hydroperoxides, which are stable under various conditions . The geometrical isomers of similar fatty acids have been separated and identified, which is essential for understanding the physical properties of these compounds .
Relevant Case Studies
Case studies involving similar compounds have shown differential roles in biological processes. For example, 12-oxophytodienoate reductases, which are involved in the biosynthesis of jasmonic acid, have been studied for their role in the wound response in plants . Additionally, the biological functions of synthetic compounds derived from fatty acids, such as octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, have been investigated for their potential in inhibiting cancer cell proliferation .
Aplicaciones Científicas De Investigación
Epoxidation Reactions
Epoxidation of unsaturated fatty esters, including compounds similar to the one , has been studied for producing monoepoxy derivatives. These derivatives exhibit high yields and can be isolated efficiently. Such reactions have potential applications in the synthesis of industrial and pharmaceutical compounds (Lie Ken Jie & Pasha, 1998).
Solubility Studies
The solubility of various saccharides, including those structurally related to the specified compound, has been analyzed in ethanol–water solutions. Understanding the solubility of these compounds is crucial for their application in various biochemical and industrial processes (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Furanoid Esters
Research on synthesizing furanoid esters from naturally occurring unsaturated fatty esters, including structures similar to the one of interest, has been conducted. These esters have potential applications in various fields, including pharmaceuticals and material science (Jie & Lam, 1977).
Oxidation Studies
Studies on the enzymatic oxidation of octadecatrienoic acids, which are structurally similar to the compound , have revealed the formation of various oxidized products. These findings can be applied in understanding lipid oxidation processes in biological systems (Hamberg, 1993).
NMR Spectral Properties
Research has been done on the nuclear magnetic resonance (NMR) spectral properties of geometric isomers of conjugated linoleic acids, which are related to the mentioned compound. This information is crucial for identifying and characterizing similar compounds in scientific research (Lie Ken Jie, Pasha, & Alam, 1997).
Preparation for Metabolism Studies
Labelled trans linoleic and linolenic acids, structurally akin to the compound , have been prepared for human metabolism studies. This research aids in understanding the metabolic pathways of similar fatty acids (Loreau et al., 2000).
Derivatization Studies
Research on the dimethyl disulfide derivatization of ethyl esters related to the compound has been carried out. Such studies are essential for determining the stereochemistry of similar compounds (Carballeira & Cruz, 1996).
Propiedades
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t38-,39+,42+,43-,44+,45+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROOMPUVDPTGEG-WPFDGFPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H78O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132350835 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

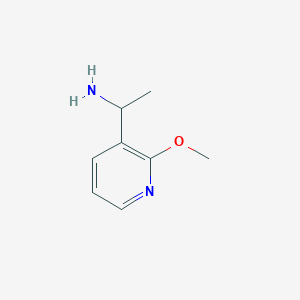
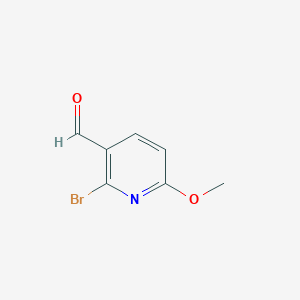
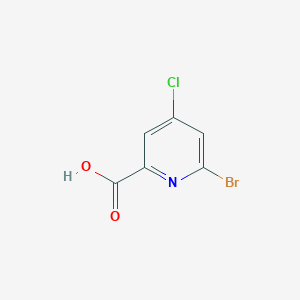
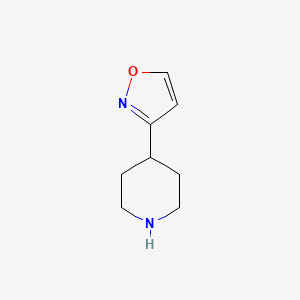
![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)

